

Unraveling the Molecular Architecture of Deoxyenterocin: A Technical Guide

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Compound of Interest

Compound Name: Deoxyenterocin

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure determination of **Deoxyenterocin**, a polyketide natural product. This document details the key analytical techniques and experimental protocols employed to elucidate its complex molecular structure, presenting quantitative data in a clear, tabular format for ease of comparison. Furthermore, this guide illustrates the logical workflow of the structure determination process through a detailed diagram.

Spectroscopic Data for Deoxyenterocin

The structural elucidation of **Deoxyenterocin** relies primarily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These techniques provide detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the overall molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For **Deoxyenterocin**, both ^1H (proton) and ^{13}C (carbon) NMR data are crucial. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Deoxyenterocin**

| Position | ¹³ C Chemical Shift (ppm) | ¹ H Chemical Shift (ppm, Multiplicity, J in Hz) |
|----------|--------------------------------------|--|
| 1 | 164.5 | - |
| 3 | 108.8 | 6.25 (s) |
| 4 | 162.5 | - |
| 4a | 101.3 | - |
| 5 | 157.8 | - |
| 6 | 97.8 | 6.18 (s) |
| 7 | 157.0 | - |
| 8 | 91.3 | - |
| 8a | 144.0 | - |
| 9 | 36.8 | 3.15 (dd, 17.0, 5.0) |
| 10 | 45.2 | 2.95 (m), 2.85 (m) |
| 11 | 202.1 | - |
| 12 | 137.9 | - |
| 13, 17 | 128.9 | 7.55 (d, 7.5) |
| 14, 16 | 128.6 | 7.45 (t, 7.5) |
| 15 | 133.2 | 7.65 (t, 7.5) |
| 5-OH | - | 12.5 (s) |

Note: The data presented here is a compilation from various sources and may be subject to minor variations depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the accurate mass of the molecule, which allows for the determination of its elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for **Deoxyenterocin**

| Ionization Mode | Molecular Formula | Calculated m/z | Measured m/z |
|-----------------|---|----------------|--------------|
| ESI+ | C ₂₂ H ₁₈ O ₇ Na | 417.0945 | 417.0941 |

The measured mass-to-charge ratio (m/z) is in close agreement with the calculated value for the sodium adduct of the proposed molecular formula, confirming the elemental composition of **Deoxyenterocin**.

Experimental Protocols

The following sections detail the methodologies for the key experiments used in the structure determination of **Deoxyenterocin**.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to determine the chemical environment and connectivity of protons and carbons in the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **Deoxyenterocin** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

- ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to achieve an adequate signal-to-noise ratio.

- ^{13}C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a greater number of scans and a longer relaxation delay may be necessary.
- 2D NMR (COSY, HSQC, HMBC): To establish connectivity, a suite of two-dimensional NMR experiments should be performed.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of **Deoxyenterocin**.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

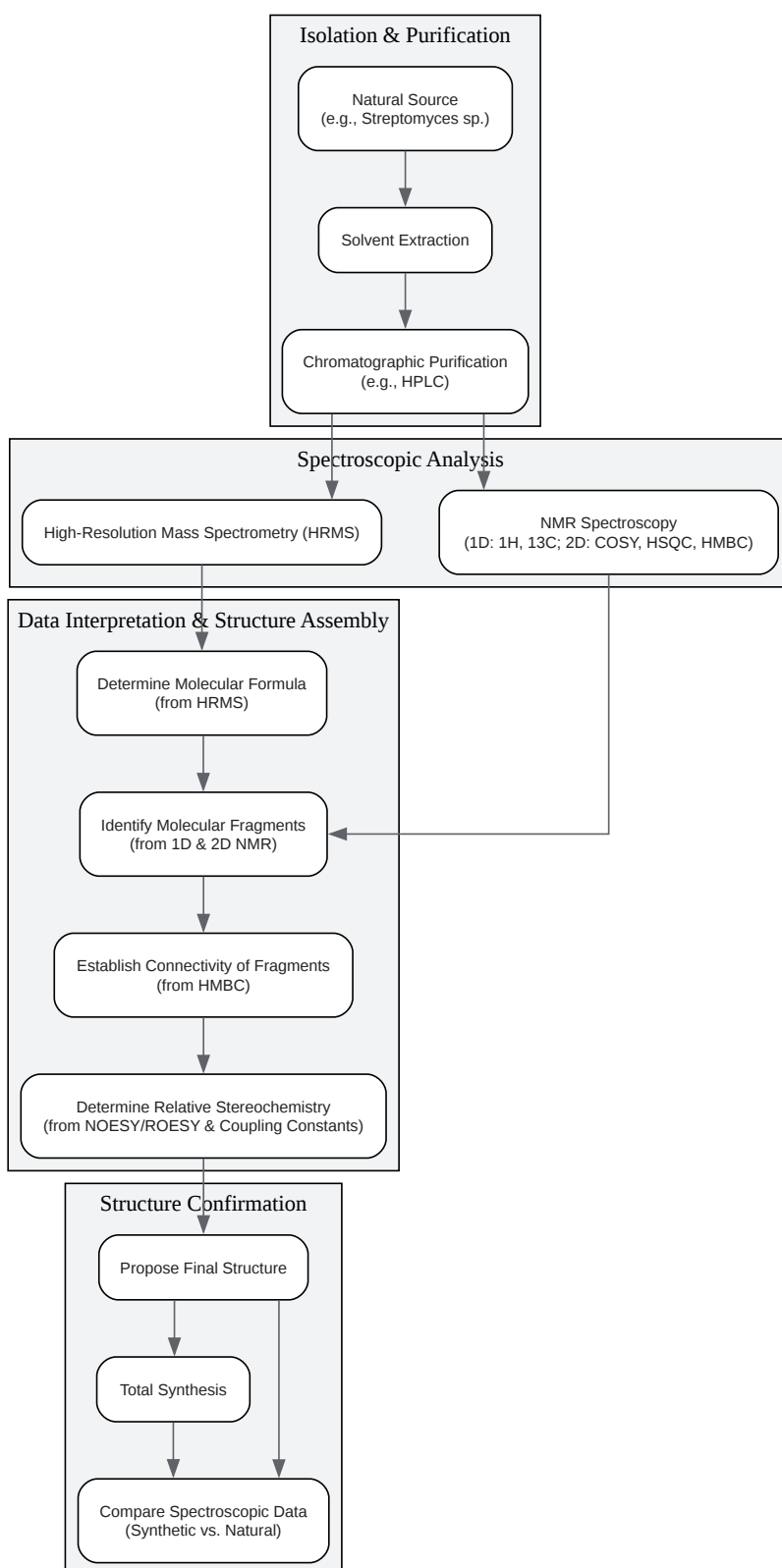
- Prepare a dilute solution of purified **Deoxyenterocin** (typically 1-10 $\mu\text{g/mL}$) in a solvent compatible with the ionization method (e.g., methanol or acetonitrile with a small percentage of formic acid for ESI).

Data Acquisition:

- Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
- Acquire the mass spectrum in positive or negative ion mode. For **Deoxyenterocin**, positive ion mode is often used to observe the protonated molecule $[M+H]^+$ or the sodium adduct $[M+Na]^+$.
- Calibrate the instrument using a known standard to ensure high mass accuracy.
- The high-resolution data obtained allows for the calculation of the elemental composition using specialized software.

Workflow and Logic of Structure Determination

The process of determining the chemical structure of a natural product like **Deoxyenterocin** is a logical and stepwise procedure. The following diagram illustrates the typical workflow.



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Workflow for the Structure Determination of **Deoxyenterocin**.

Conclusion

The determination of the chemical structure of **Deoxyenterocin** is a meticulous process that integrates advanced analytical techniques with careful data interpretation. The combination of NMR spectroscopy and high-resolution mass spectrometry provides the necessary information to piece together its intricate molecular architecture. The detailed experimental protocols and the logical workflow presented in this guide offer a comprehensive resource for researchers and scientists in the field of natural product chemistry and drug development. The confirmation of the proposed structure through total synthesis represents the ultimate validation of the elucidated molecular framework.

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